molecular formula C27H34NOPS B6289967 N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide CAS No. 1595319-94-0

N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide

Cat. No.: B6289967
CAS No.: 1595319-94-0
M. Wt: 451.6 g/mol
InChI Key: OMJJGAYXCQDARO-UHFFFAOYSA-N
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Description

N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features both phosphine and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-(diphenylphosphanyl)phenylboronic acid with 2,2-dimethylpropylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide is unique due to the presence of both phosphine and sulfinamide groups, which allows it to participate in a wider range of chemical reactions and form more stable complexes with transition metals compared to its analogs.

Properties

IUPAC Name

N-[1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJJGAYXCQDARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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